molecular formula C11H11N B167955 2-Ethylquinoline CAS No. 1613-34-9

2-Ethylquinoline

Cat. No.: B167955
CAS No.: 1613-34-9
M. Wt: 157.21 g/mol
InChI Key: XCIZVKSCLVSDHN-UHFFFAOYSA-N
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Description

2-Ethylquinoline is an organic compound with the molecular formula C11H11N. It is a derivative of quinoline, characterized by the presence of an ethyl group at the second position of the quinoline ring. This compound is typically a colorless to pale yellow liquid with a distinctive aromatic odor. It is known for its luminescent properties and is widely used in the development of luminescent materials .

Biochemical Analysis

Biochemical Properties

Quinoline, the parent compound of 2-Ethylquinoline, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the quinoline derivative.

Cellular Effects

Quinoline derivatives have been shown to exhibit a broad range of biological activities, including anticancer, antioxidant, anti-inflammatory, anti-malarial, and anti-tuberculosis activities . These effects are likely mediated through various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at lower doses and toxic or adverse effects observed at higher doses .

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of a compound can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylquinoline can be synthesized through various methods. One common approach involves the cyclization of pyridine with hydrogen peroxide and benzaldehyde under acidic conditions. Another method includes the reaction of aniline with propanol over modified USY zeolite catalysts. This reaction is conducted in a fixed-bed flow-type reactor, yielding a high conversion rate of aniline to quinolines .

Industrial Production Methods: In industrial settings, this compound is often produced via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Its derivatives are studied for their potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of dyes, pigments, and luminescent materials.

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the ethyl group.

    2-Methylquinoline: Similar structure but with a methyl group instead of an ethyl group.

    2-Phenylquinoline: Contains a phenyl group at the second position.

Uniqueness: 2-Ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group enhances its lipophilicity and alters its reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

2-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIZVKSCLVSDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167106
Record name Quinoline, 2-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-34-9
Record name Quinoline, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINOLINE, 2-ETHYL-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 0.40 M solution of diisopropyl amine in THF at −10° C. was added slowly 1.0 equiv of a solution of n-BuLi (2.5 M/hexane). After 10 min, the mixture was cooled to −78° C. and 0.9 equiv of quinaldine was added dropwise. The red/orange solution was then stirred at 0° C. for 1 h. MeI was then added and the reaction was stirred at room temperature for 2 h. The reaction was quenched with aqueous NH4Cl solution, and then extracted with EtOAc. The organic phase was washed with H2O and brine. The solution was then dried (MgSO4), filtered, and evaporated. The crude material was purified by flash chromatography with 1:10 EtOAc:hexanes to give the title compound as a pale yellow oil.
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Synthesis routes and methods II

Procedure details

sec-Butyllithium (1.3 M in cyclohexane, 19.3 mL, 25.1 mmol, 1.2 eq.) was added dropwise to a 0° C. solution of 2-methylquinoline (2.84 mL, 3.0 g, 21.0 mmol, 1.0 eq.) in dry diethyl ether (75 mL). After the addition was complete the cooling bath was removed and the mixture was stirred at r.t. for 1.5 h. The reaction mixture was cooled to 0° C. and methyl iodide (1.96 mL, 4.46 g, 31.4 mmol, 1.5 eq.) was added dropwise. After the addition was complete the cooling bath was removed and the reaction was stirred at r.t. for 3 h. Water (50 mL) was added and the layers were separated. The aqueous layer was extracted with ethyl acetate (2×30 mL). The combined organic extracts were washed with brine (50 mL) and were dried over sodium sulfate and concentrated under reduced pressure which gave the crude product (4.82 g) as an orange oil. The crude product was purified by column chromatography (SiO2, 1:5 ethyl acetate-cyclohexane) which yielded the product (3.03 g, 92% yield) as a clear yellow oil; 1H NMR (500 MHz, CDCl3) δ 1.41 (t, J=7.5 Hz, 3H, CH3), 3.01 (q, J=7.5 Hz, 2H, CH2), 7.31 (d, J=8.5 Hz, 1H, Ar), 7.48 (t, J=7.5 Hz, 1H, Ar), 7.68 (t, J=7.5 Hz, 1H, Ar), 7.77 (d, J=8.0 Hz, 1H, Ar), 8.04 (d, J=8.5 Hz, 1H, Ar), 8.07 (d, J=8.5 Hz, 1H, Ar).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-ethylquinoline interesting for organic synthesis?

A: this compound and its derivatives have proven valuable in constructing complex heterocyclic molecules. A recent study [] highlighted a novel, efficient method to synthesize isoxazolines using this compound as a starting material. This one-pot reaction with olefins, catalyzed by copper salts and using potassium persulfate as an oxidant, forms four new bonds (C=O, C=N, C–C, C–O) in a single step. This method avoids the need for harsh conditions and expensive catalysts, making it a more accessible and practical approach.

Q2: What is the mechanism behind this novel isoxazoline synthesis?

A: Research suggests that the reaction proceeds through a radical pathway []. Interestingly, both water and nitrate anions contribute the oxygen atom for the carbonyl group, while potassium nitrate provides the nitrogen atom for the isoxazoline ring. This understanding of the mechanism allows for potential modifications to the reaction conditions and exploration of its applicability with a wider range of substrates.

Q3: Besides isoxazoline synthesis, are there other applications of this compound in organic reactions?

A: While the isoxazoline synthesis is a recent example, this compound’s fragmentation patterns have been studied for decades. Mass spectrometry studies revealed that this compound fragments similarly to this compound and 1-ethylisoquinoline, leading to a cyclic fragment ion []. This understanding of its fragmentation behavior can be valuable in analytical chemistry and structural elucidation of complex molecules.

Q4: What are the limitations of using this compound in the described reactions?

A: While promising, the isoxazoline synthesis using this compound has limitations. The reaction seems to work best with terminal olefins, as disubstituted alkenes and styrenes did not yield the desired products []. Further research is needed to understand these limitations and potentially expand the substrate scope of this reaction.

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